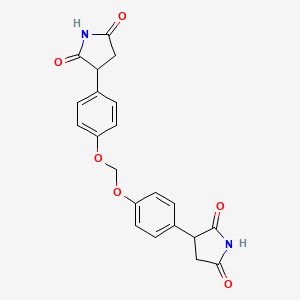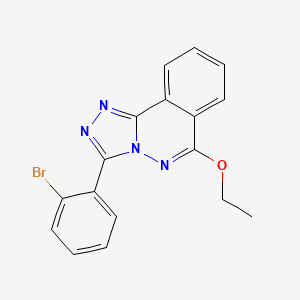![molecular formula C25H19N3 B15213572 [2,2'-Biquinolin]-4-amine, N-(phenylmethyl)- CAS No. 57115-23-8](/img/structure/B15213572.png)
[2,2'-Biquinolin]-4-amine, N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-[2,2’-biquinolin]-4-amine is an organic compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a benzyl group attached to a biquinoline structure, which consists of two quinoline units linked together. The unique structure of N-Benzyl-[2,2’-biquinolin]-4-amine makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-[2,2’-biquinolin]-4-amine typically involves the following steps:
Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of condensation reactions involving quinoline derivatives. For example, the reaction of 2-aminobenzylamine with quinoline-2-carboxaldehyde under acidic conditions can yield the biquinoline structure.
Benzylation: The introduction of the benzyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of the biquinoline core with benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of N-Benzyl-[2,2’-biquinolin]-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the hydrogenation steps involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-[2,2’-biquinolin]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction typically targets the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions can reduce the quinoline units to tetrahydroquinoline derivatives.
Substitution: N-Benzyl-[2,2’-biquinolin]-4-amine can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups using reagents such as sodium azide (NaN₃) or sodium cyanide (NaCN).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: NaN₃, NaCN, polar aprotic solvents.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Azide or cyanide-substituted derivatives.
Applications De Recherche Scientifique
N-Benzyl-[2,2’-biquinolin]-4-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel ligands and catalysts.
Biology: In biological studies, N-Benzyl-[2,2’-biquinolin]-4-amine is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a valuable tool in drug discovery.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its unique structure allows it to target specific molecular pathways involved in disease progression.
Industry: N-Benzyl-[2,2’-biquinolin]-4-amine is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-Benzyl-[2,2’-biquinolin]-4-amine involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit the activity of enzymes involved in critical cellular processes, leading to cell death. The benzyl group enhances the compound’s ability to penetrate cell membranes and reach its targets effectively.
Comparaison Avec Des Composés Similaires
N-Benzyl-[2,2’-biquinolin]-4-amine can be compared with other similar compounds, such as:
N-Benzyl-2-aminobenzimidazole: Both compounds contain a benzyl group, but N-Benzyl-[2,2’-biquinolin]-4-amine has a more complex biquinoline structure, which may confer different biological activities.
N-Benzyl-2-aminopyridine: This compound has a simpler pyridine structure compared to the biquinoline structure of N-Benzyl-[2,2’-biquinolin]-4-amine. The additional quinoline unit in the latter may enhance its reactivity and binding affinity to molecular targets.
N-Benzyl-2-aminothiazole: The thiazole ring in this compound provides different electronic properties compared to the quinoline rings in N-Benzyl-[2,2’-biquinolin]-4-amine, potentially leading to different chemical reactivities and biological activities.
Conclusion
N-Benzyl-[2,2’-biquinolin]-4-amine is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to the development of new and innovative compounds.
Propriétés
Numéro CAS |
57115-23-8 |
|---|---|
Formule moléculaire |
C25H19N3 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-benzyl-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C25H19N3/c1-2-8-18(9-3-1)17-26-24-16-25(28-22-13-7-5-11-20(22)24)23-15-14-19-10-4-6-12-21(19)27-23/h1-16H,17H2,(H,26,28) |
Clé InChI |
UEOFHFVOYVFPIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



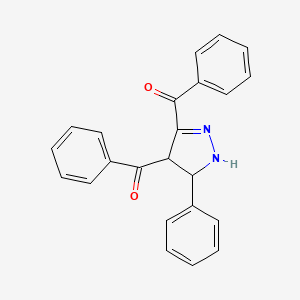
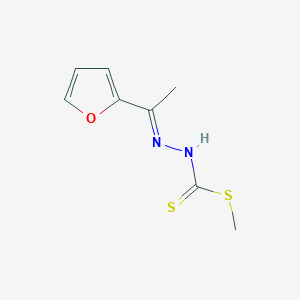
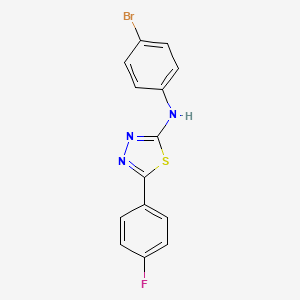
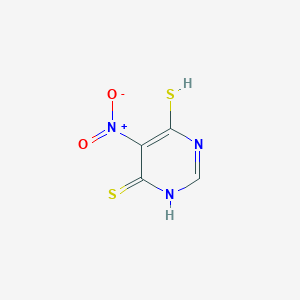
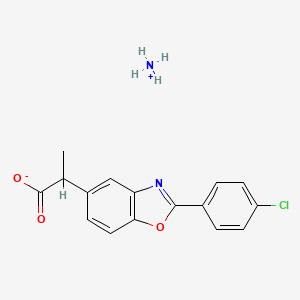
![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)
